Ethyl 2,5-dichloronicotinate
Overview
Description
Ethyl 2,5-dichloronicotinate is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.06 g/mol . It is primarily used in proteomics research and is known for its high purity, typically ≥95% . This compound is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dichloronicotinate typically involves the chlorination of nicotinic acid followed by esterification. One common method includes:
Chlorination: Nicotinic acid is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 2 and 5 positions on the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Chlorination: Using large reactors to chlorinate nicotinic acid.
Continuous Esterification: Employing continuous flow reactors for the esterification process to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form Ethyl 2,5-dichloronicotinamide.
Oxidation Reactions: It can be oxidized to form corresponding N-oxides.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) in solvents such as dimethylformamide (DMF) or ethanol.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) in solvents like acetonitrile.
Major Products:
Substitution: Ethyl 2-amino-5-chloronicotinate, Ethyl 2,5-dithiocyanonicotinate.
Reduction: Ethyl 2,5-dichloronicotinamide.
Oxidation: Ethyl 2,5-dichloronicotinic N-oxide.
Scientific Research Applications
Ethyl 2,5-dichloronicotinate is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dichloronicotinate involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to inflammation and cell proliferation by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Ethyl 2,5-dichloronicotinate can be compared with other similar compounds such as:
- Ethyl 2,4-dichloronicotinate
- Ethyl 3,5-dichloronicotinate
- Ethyl 2,5-dibromonicotinate
Uniqueness:
- Chlorine Positioning: The unique positioning of chlorine atoms at the 2 and 5 positions on the pyridine ring differentiates it from other dichloronicotinates.
- Reactivity: The specific reactivity of this compound in substitution and reduction reactions makes it distinct .
Properties
IUPAC Name |
ethyl 2,5-dichloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYVXIWPEGGUKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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